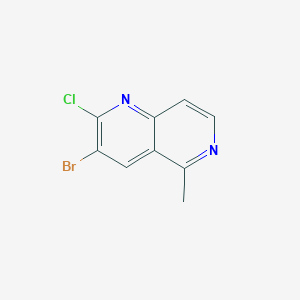

3-Bromo-2-chloro-5-methyl-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-chloro-5-methyl-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-6-4-7(10)9(11)13-8(6)2-3-12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTHTAXIHZGRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=NC(=C(C=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,6-naphthyridine derivatives in medicinal chemistry research

An In-Depth Technical Guide to 1,6-Naphthyridine Derivatives in Medicinal Chemistry Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, commanding significant attention due to its versatile pharmacological profile.[1][2] This heterocyclic system, composed of two fused pyridine rings, serves as the foundational core for a multitude of biologically active compounds.[3][4] Derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of therapeutic potential, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5][6][7] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular enzymes like protein kinases and topoisomerases to the disruption of protein-protein interactions.[8][9][10] This guide synthesizes current knowledge on 1,6-naphthyridine derivatives, offering an in-depth exploration of their synthesis, multifaceted therapeutic applications, structure-activity relationships, and key experimental protocols to empower researchers in the ongoing quest for novel therapeutics.

The 1,6-Naphthyridine Core: A Privileged Scaffold

Naphthyridines, also known as diazanaphthalenes, comprise six isomers based on the positioning of the two nitrogen atoms within the bicyclic structure.[3][4] Among these, the 1,6-naphthyridine framework is particularly prominent in drug discovery. Its structural rigidity, combined with the hydrogen bond accepting capabilities of its nitrogen atoms, allows for specific and high-affinity interactions with a wide array of biological targets.[3][5] The scaffold's importance is further underscored by its presence in marine natural products, such as aaptamine and its analogues isolated from marine sponges, which exhibit significant antitumor and antibacterial properties.[11][12][13] This natural precedent has inspired medicinal chemists to explore the vast chemical space surrounding the 1,6-naphthyridine core, leading to the development of potent modulators of disease-relevant pathways.

Foundational Synthetic Strategies

The construction of the 1,6-naphthyridine ring system is a critical first step in the development of new derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust methods have been established in the literature.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions represent a highly efficient and atom-economical approach to complex heterocyclic synthesis.[14] A common strategy involves the condensation of a benzaldehyde derivative, two equivalents of malononitrile, and an amine, such as 1-naphthylamine, in the presence of a catalyst.[14][15] This method offers numerous advantages, including simplified procedures, rapid reaction times, high yields, and ease of product and catalyst separation.[14][15]

Classical Condensation Reactions

Traditional methods like the Friedländer annulation and Skraup synthesis remain valuable for accessing specific 1,6-naphthyridine derivatives.[16] The Friedländer synthesis, for instance, typically involves the condensation of a 4-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as sodium pyruvate, to form the 1,6-naphthyridine carboxylic acid core.[17]

Synthesis from Pre-formed Pyridine Rings

Another major strategy involves building the second ring onto a pre-existing, appropriately functionalized pyridine or pyridone. This approach is highly versatile and allows for the introduction of diverse substituents.[3][4] A common pathway starts with a 4-aminopyridine bearing a functional group (e.g., aldehyde, nitrile, or ester) at the C3 position.[3][4] This intermediate can then be cyclized with a suitable partner, such as a malonate derivative, to construct the second pyridone ring of the 1,6-naphthyridin-2(1H)-one system.[3][16]

Caption: Key Synthetic Pathways to the 1,6-Naphthyridine Core.

Therapeutic Applications & Mechanisms of Action

The versatility of the 1,6-naphthyridine scaffold has led to its exploration across a wide spectrum of diseases.

Oncology

Cancer remains the most extensively studied therapeutic area for 1,6-naphthyridine derivatives.[6] Their anticancer activity stems from the inhibition of various targets crucial for tumor growth and survival.[2][6]

3.1.1. Protein Kinase Inhibition

Aberrant protein kinase activity is a hallmark of many cancers. The 1,6-naphthyridine core has proven to be an excellent scaffold for designing potent and selective kinase inhibitors.

-

FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a key driver in certain cancers, including colorectal and hepatocellular carcinoma (HCC).[18][19] Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective FGFR4 inhibitors.[18][20] These compounds effectively disrupt FGFR4 phosphorylation and downstream signaling, leading to significant cytotoxic effects in cancer cell lines and tumor inhibition in xenograft models.[18][19]

-

AXL/MET Inhibitors: The AXL and c-Met receptor tyrosine kinases are implicated in tumor progression, metastasis, and drug resistance.[1][8] Researchers have successfully developed 1,6-naphthyridinone derivatives that act as selective type II AXL inhibitors, demonstrating potent antitumor efficacy by inducing apoptosis and suppressing cancer cell migration and invasion.[8] By incorporating a cyclic urea pharmacophore, the scaffold has also yielded potent c-Met kinase inhibitors.[1][21]

-

CDK5 Inhibitors: While primarily known for its role in neuronal development, aberrant cyclin-dependent kinase 5 (CDK5) activity is linked to cancer progression and various other diseases, including kidney disorders.[22] Substituted 1,6-naphthyridines have been identified as CDK5 inhibitors with potential therapeutic applications in these areas.[22]

Caption: Inhibition of the FGFR4 Signaling Pathway by 1,6-Naphthyridine Derivatives.

3.1.2. Case Study: Ripretinib (Qinlock®)

A landmark achievement for this scaffold is the FDA approval of Ripretinib (Qinlock®).[4] Ripretinib is a 1,6-naphthyridin-2(1H)-one derivative that functions as a broad-spectrum kinase inhibitor.[4] It is approved for the treatment of advanced gastrointestinal stromal tumors (GIST) in patients who have received prior treatment with other kinase inhibitors.[4] Its success provides definitive validation of the 1,6-naphthyridine core as a clinically viable pharmacophore.

Infectious Diseases

The scaffold is also a cornerstone in the development of anti-infective agents.

-

Antibacterial Agents: Many 1,6-naphthyridine derivatives exhibit potent antibacterial activity.[23] Their mechanism often involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[24][25] These enzymes are essential for bacterial DNA replication, making them validated targets for antibiotics. Some derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa.[23]

-

Antiviral Agents: The therapeutic reach of 1,6-naphthyridines extends to virology. Potent and selective inhibitors of human cytomegalovirus (HCMV) have been discovered from this class of compounds, presenting a novel therapeutic avenue for a virus that can cause severe disease in immunocompromised individuals.[17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,6-naphthyridine scaffold has generated crucial insights into the structural requirements for potent biological activity. SAR studies are fundamental to optimizing lead compounds into clinical candidates.

For example, in the development of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h][3][15]naphthyridin-2(3H)-one core, SAR studies revealed several key determinants for potency[1][21]:

-

N-1 Position: An alkyl substituent bearing a terminal free amino group was found to be essential.[1][21]

-

N-3 Position: A hydrophobic substituted benzyl group was critical for high-affinity binding.[1][21]

-

C-5 Position: Introduction of a 4'-carboxamide phenoxy group at this position significantly enhanced inhibitory potency.[1]

Similarly, for AXL inhibitors, optimization of a 1,6-naphthyridinone series led to a compound with excellent potency (IC₅₀ = 1.1 nM) and over 300-fold selectivity against the highly homologous MET kinase.[8] This highlights how subtle structural modifications can dramatically influence both potency and selectivity.

| Target Class | Scaffold Position | Favorable Substituents/Features | Reference |

| c-Met Kinase | N-1 | Alkyl chain with terminal amine | [1][21] |

| N-3 | Substituted hydrophobic benzyl group | [1][21] | |

| C-5 | 4'-carboxamide phenoxy group | [1] | |

| AXL Kinase | Core | 1,6-Naphthyridinone | [8] |

| Side Chains | Molecular modeling-guided optimizations to enhance AXL vs. MET selectivity | [8] | |

| Cytotoxicity | C-1, C-4 | NH and carbonyl groups on the naphthyridine ring | [26] |

| C-2 | Naphthyl ring substitution | [26] |

Key Experimental Protocols

Advancing 1,6-naphthyridine derivatives from concept to clinic requires robust and reproducible experimental methodologies.

Protocol: One-Pot Synthesis of a Substituted 1,6-Naphthyridine

This protocol is adapted from multicomponent reaction strategies.[14][15]

-

Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (2.0 mmol), and 1-naphthylamine (1.0 mmol) in an aqueous medium (10 mL).

-

Catalyst Addition: Introduce a catalytic amount of SiO₂/Fe₃O₄@MWCNTs.

-

Reaction: Stir the mixture vigorously at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short.

-

Workup: Upon completion, separate the magnetic catalyst using an external magnet.

-

Isolation: Collect the precipitated product by filtration.

-

Purification: Wash the solid with water and then recrystallize from hot ethanol to afford the pure 1,6-naphthyridine derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[23]

-

Preparation: Prepare a stock solution of the test 1,6-naphthyridine derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial strain to be tested (e.g., S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[23]

Caption: A Generalized Drug Discovery and Development Workflow.

Conclusion and Future Outlook

The 1,6-naphthyridine scaffold is a validated and highly valuable core in modern medicinal chemistry. Its derivatives have shown remarkable success as kinase inhibitors, topoisomerase inhibitors, and other targeted agents, culminating in the clinically approved drug Ripretinib.[4][5] The synthetic tractability of the scaffold allows for extensive and fine-tuned exploration of chemical space, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[15][16]

Future research will likely focus on several key areas: expanding the repertoire of biological targets, developing derivatives with novel mechanisms of action, and applying new synthetic methodologies to create even more diverse and complex molecular architectures. As our understanding of disease biology deepens, the rational design of new 1,6-naphthyridine derivatives will continue to provide a rich pipeline of potential therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond.

References

-

Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]

-

Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]

-

Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

-

Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703. [Link]

-

Alcaide, B., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3122. [Link]

-

Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. [Link]

-

Chen, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][3][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-62. [Link]

-

Li, X., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

-

B, M. R., & J, S. R. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Asian Journal of Chemistry, 37(6), 1421-1430. [Link]

-

Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Letters in Drug Design & Discovery, 18. [Link]

-

Cichewicz, R. H., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

Cichewicz, R. H., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

-

Lavanya, M., et al. (2021). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]

-

Wang, K., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

-

Wang, K., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

-

Chan, L., et al. (2002). Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors. Journal of Medicinal Chemistry, 45(21), 4540-4543. [Link]

-

Cushman, M., et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][3][15]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(15), 5467-5478. [Link]

-

Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-23. [Link]

-

Alcaide, B., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

Chen, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][3][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-62. [Link]

-

Berteina-Raboin, S., et al. (2023). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry, 21(11), 2399-2407. [Link]

-

Feng, L., et al. (2014). Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[18][22]octane Scaffolds. Asian Journal of Chemistry, 26(12), 3611-3614. [Link]

-

Cichewicz, R. H., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

-

Li, H., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

-

Cichewicz, R. H., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(6), 553. [Link]

-

Cichewicz, R. H., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

-

Bakulina, O., et al. (2023). Synthesis of Novel Benzo[b][3][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1630. [Link]

-

de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

Sources

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. chemrevlett.com [chemrevlett.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest database search, a dedicated PubChem entry for 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine could not be located. This guide has been meticulously compiled by synthesizing data from structurally related compounds and established principles of heterocyclic chemistry to provide a predictive and practical resource for the scientific community.

Introduction: The Naphthyridine Scaffold in Modern Chemistry

Naphthyridines are a class of bicyclic aromatic N-heterocycles that have garnered significant attention in medicinal chemistry, materials science, and catalysis.[1] Their unique electronic properties and ability to act as scaffolds for diverse functionalization make them privileged structures in drug discovery. The 1,6-naphthyridine isomer, in particular, offers a distinct spatial arrangement of nitrogen atoms, influencing its interaction with biological targets. This guide focuses on the specific, albeit currently uncatalogued, derivative: this compound. The strategic placement of bromo, chloro, and methyl groups on this scaffold suggests a molecule designed for versatile chemical modification, making it a compound of significant interest for synthetic and medicinal chemists.

Predicted Chemical and Physical Properties

While experimental data for the title compound is not available, we can predict its key physicochemical properties based on its constituent parts and data from analogous structures.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₆BrClN₂ | Based on the chemical structure |

| Molecular Weight | 257.52 g/mol | Calculated from the molecular formula |

| Monoisotopic Mass | 255.9399 Da | Calculated from the most abundant isotopes |

| XLogP3 | ~3.0 - 3.5 | Extrapolated from similar halogenated pyridines and naphthyridines[2][3] |

| Appearance | Likely a solid at room temperature | Based on similar substituted naphthyridines[4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate) and poorly soluble in water. | General solubility of halogenated aromatic heterocycles |

Molecular Structure and Key Identifiers

The structural representation of this compound is crucial for understanding its reactivity and potential applications.

Caption: 2D structure of this compound.

Key Predicted Identifiers:

-

IUPAC Name: this compound

-

InChI: InChI=1S/C9H6BrClN2/c1-5-4-12-9(11)8-6(10)2-3-13-7(5)8/h2-4H,1H3

-

InChIKey: (A unique InChIKey would be generated upon database submission)

-

SMILES: Cc1cc(Cl)c2c(n1)ccc(Br)n2

Proposed Synthetic Strategy

The synthesis of substituted naphthyridines can be approached through various established methods in heterocyclic chemistry.[1] A plausible retro-synthetic analysis for this compound is outlined below.

Caption: Retrosynthetic analysis for the target molecule.

A potential forward synthesis could involve the following key steps, drawing inspiration from known pyridine and naphthyridine synthetic routes:

Step-by-Step Proposed Synthesis:

-

Formation of a Substituted Pyridone: The synthesis could commence from a suitably substituted pyridine derivative. For instance, a multi-step process starting from a commercially available chloromethylpyridine could be envisioned.[5]

-

Nitration: Introduction of a nitro group can serve as a precursor to the amino group required for the subsequent cyclization.

-

Halogenation: Selective bromination and chlorination would be critical steps. The directing effects of the existing substituents would need to be carefully considered.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, for example, using standard conditions like SnCl₂/HCl or catalytic hydrogenation.

-

Skraup-Doebner-von Miller Reaction or Similar Cyclization: The resulting aminopyridine can undergo cyclization with a suitable three-carbon unit (e.g., acrolein or a derivative) under acidic conditions to form the second ring of the naphthyridine core.

-

Aromatization: The final step would involve the aromatization of the newly formed ring to yield the target this compound.

Predicted Reactivity and Potential for Further Functionalization

The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the naphthyridine core provides a rich platform for selective functionalization, a highly desirable trait in medicinal chemistry.

Caption: Potential reaction pathways for the title compound.

-

Cross-Coupling Reactions: The bromo substituent at the 3-position is expected to be more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) compared to the chloro group at the 2-position. This differential reactivity allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C3 position.

-

Buchwald-Hartwig Amination: Both the bromo and chloro substituents could potentially undergo Buchwald-Hartwig amination to introduce nitrogen-based functionalities, which are prevalent in bioactive molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the 2-position, being adjacent to a ring nitrogen, is activated towards nucleophilic aromatic substitution. This would allow for the introduction of various nucleophiles such as alkoxides, thiolates, and amines.

Potential Applications in Drug Discovery and Materials Science

While this specific molecule has not been reported in the literature, the naphthyridine scaffold is a well-established pharmacophore. Derivatives have shown a wide range of biological activities, including:

-

Kinase Inhibition: The planar aromatic system can effectively interact with the ATP-binding site of various kinases, making it a valuable scaffold for the development of cancer therapeutics.

-

Antimicrobial Agents: The historical success of nalidixic acid, a 1,8-naphthyridine derivative, highlights the potential of this class of compounds as antibacterial agents.

-

Central Nervous System (CNS) Agents: The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors, enabling interactions with various CNS receptors.

In materials science, the rigid, planar structure and the potential for π-π stacking make naphthyridine derivatives interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and catalysts.

Predicted Safety and Handling

Based on the GHS classifications for similar halogenated aromatic compounds, this compound should be handled with care.[3]

Predicted GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a promising, albeit currently theoretical, molecular scaffold. Its predicted properties and reactivity profile suggest that it could be a valuable building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of this molecule, intended to stimulate further research and experimental validation of its synthesis and utility. The strategic combination of its substituents offers a rich chemical space for exploration by synthetic and medicinal chemists.

References

-

PubChem. 3-Bromo-2-chloro-5-methylpyridine. [Link]

-

MySkinRecipes. 3-Bromo-2-chloro-6-methyl-5-nitropyridine. [Link]

-

PubChem. 3-Bromo-1,6-naphthyridine. [Link]

- Google Patents.

-

Darakshan, et al. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

PubChemLite. 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine: A Key Chemical Building Block. [Link]

-

PubChem. 3-Bromo-2-chloro-5-nitropyridine. [Link]

-

The Scripps Research Institute. Midterm May 3rd, 2005. [Link]

-

PMC. Synthesis of Novel Benzo[b][1][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

-

Wiley. THE NAPHTHYRIDINES. [Link]

-

PubChemLite. 3-bromo-2-chloro-5-methylpyridine (C6H5BrClN). [Link]

-

PubChem. 8-Bromo-5-chloro-1,6-naphthyridine. [Link]

Sources

- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Bromo-5-chloro-1,6-naphthyridine | C8H4BrClN2 | CID 16093129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-5-methyl[1,6]naphthyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Strategic Synthesis and Pharmacological Profiling of Polysubstituted 1,6-Naphthyridines

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the 1,6-naphthyridine core (diaza-naphthalene) has transcended its status as a mere chemical curiosity to become a "privileged scaffold." Unlike its isomer 1,8-naphthyridine, the 1,6-variant offers a unique electronic distribution that facilitates diverse non-covalent interactions—specifically

For drug development professionals, the challenge is no longer accessing the core, but achieving regioselective polysubstitution . The ability to independently functionalize positions C2, C5, C7, and C8 is the primary determinant of success in Structure-Activity Relationship (SAR) campaigns. This guide moves beyond basic textbook synthesis, focusing on high-fidelity, modular protocols that enable rapid library generation for HIV integrase inhibition and targeted oncology.

Synthetic Architectures: From Classical to Modular

The synthesis of 1,6-naphthyridines has evolved from harsh acid-catalyzed condensations to transition-metal-catalyzed cross-couplings and multi-component reactions (MCRs).

Comparative Synthetic Strategies

-

Classical (Friedländer/Skraup): Robust but limited by harsh conditions and poor regiocontrol. Often results in mixtures of isomers that are difficult to separate chromatographically.

-

Modern (Cross-Coupling/MCR): Focuses on "pre-functionalized" cores (e.g., di-triflates or chloro-derivatives) that allow sequential, orthogonal substitution.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between classical condensation and the modern "Ditriflate Platform" strategy, which allows for precise C5/C7 functionalization.

Figure 1: Comparison of synthetic pathways. The modern Ditriflate route (green path) offers superior regiocontrol compared to classical condensation (red path).

Detailed Experimental Protocol: The "Ditriflate" Diversification

Context: This protocol is adapted from recent advancements (2024) focusing on the rapid diversification of the 1,6-naphthyridine core.[1][2] It solves the solubility and reactivity issues common in chloronaphthyridines by utilizing a 5,7-ditriflate intermediate . This species is bench-stable yet highly reactive toward palladium-catalyzed cross-couplings.

Step 1: Synthesis of 1,6-Naphthyridine-5,7-ditriflate

Objective: Convert the 5,7-dione intermediate into a bis-electrophile.

-

Reagents: 1,6-naphthyridine-5,7-dione (1.0 equiv), Trifluoromethanesulfonic anhydride (

, 2.5 equiv), Pyridine (3.0 equiv), DCM (anhydrous). -

Procedure:

-

Suspend the dione in anhydrous DCM (

) under -

Cool the reaction mixture to

using an ice bath. -

Add pyridine dropwise to scavenge acid.

-

Add

dropwise over 10 minutes. Caution: Exothermic. -

Allow to warm to room temperature (RT) and stir for 4 hours. Monitoring by TLC is difficult due to hydrolysis on silica; use LC-MS (Target Mass:

). -

Workup: Quench with ice-cold saturated

. Extract rapidly with DCM ( -

Purification: Flash chromatography on neutral alumina (not silica) to prevent hydrolysis.

-

Step 2: Regioselective C7-Suzuki Coupling

Objective: Install the first substituent at the more reactive C7 position.

-

Reagents: 5,7-Ditriflate (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

(5 mol%), -

Procedure:

-

Degas solvents with Argon for 15 minutes.

-

Combine ditriflate, boronic acid, and base in a microwave vial.

-

Add catalyst last. Seal and heat to

for 2 hours (Thermal) or -

Validation: LC-MS should show mono-substituted product (

).

-

Step 3: C5-Nucleophilic Displacement (SNAr)

Objective: Functionalize the C5 position with an amine (common for kinase inhibitors).

-

Reagents: C7-substituted-5-triflate (1.0 equiv), Primary/Secondary Amine (1.5 equiv), DIPEA (2.0 equiv), DMF.

-

Procedure:

-

Dissolve the intermediate in DMF (

). -

Add DIPEA and the amine.

-

Heat to

for 4 hours. -

Workup: Pour into water, filter precipitate or extract with EtOAc.

-

Pharmacological Landscape & SAR

The 1,6-naphthyridine scaffold is most famous for its role in HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) , but its utility has expanded into oncology.[3]

Key Pharmacophores

| Therapeutic Area | Target | Key Substitutions | Mechanism of Action |

| Virology (HIV) | HIV-1 Integrase | C8-OH / C7-Amide | The 8-hydroxy group chelates |

| Oncology | VEGFR / c-Met | C2-Aryl / C4-Amine | Mimics the ATP purine ring; forms H-bonds with the "hinge region" of the kinase. |

| Neurology | PDE10A | C2-Alkoxy | Selectivity for phosphodiesterase in striatal neurons. |

SAR Logic: The HIV Integrase Model

The following diagram details the Structure-Activity Relationship (SAR) derived from the development of L-870,810 and Raltegravir analogues.

Figure 2: SAR Map for HIV Integrase Inhibition. The 8-hydroxy and 7-carboxamide motifs are non-negotiable for catalytic site binding.

Data Summary: Cytotoxicity Profiles

Recent studies (repositioning HIV drugs for cancer) have highlighted the following potency trends against cancer cell lines (e.g., HeLa, MCF-7):

-

5,8-disubstituted derivatives: High potency (

). -

7-carboxamide presence: Increases water solubility but can reduce cell permeability if not balanced with lipophilic groups at C5.

-

Halobenzyl groups: Addition of 4-fluorobenzyl at the amide nitrogen significantly improves potency (lipophilic pocket occupancy).

References

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry, 2024.[1][2] [Link]

-

Repositioning HIV-1 Integrase Inhibitors for Cancer Therapeutics: 1,6-Naphthyridine-7-carboxamide as a Promising Scaffold. Journal of Medicinal Chemistry, 2012.[3][4] [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 2019.[5] [Link]

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 2025. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2021. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Cross-coupling reaction protocols for halogenated naphthyridines

Application Note: Advanced Cross-Coupling Protocols for Halogenated Naphthyridines

Part 1: Strategic Analysis & Mechanistic Insight

Naphthyridines, particularly the 1,8-naphthyridine isomer, are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors). However, they present a "Dr. Jekyll and Mr. Hyde" profile in palladium-catalyzed cross-coupling:

-

Electronic Activation (The Good): The presence of two nitrogen atoms makes the ring highly electron-deficient ($ \pi $-deficient). This facilitates rapid oxidative addition of Pd(0) into C–X bonds, often surpassing the reactivity of quinolines or pyridines.

-

Catalyst Poisoning (The Bad): The localized lone pairs on N1 and N8 are potent

-donors. In standard catalytic cycles, these nitrogens displace phosphine ligands from the Palladium center, forming stable, inactive

The Core Directive for Success: To couple successfully, you must use bulky, electron-rich ligands that create a steric wall, preventing the naphthyridine nitrogen from coordinating to the metal center, or use pre-catalysts that ensure immediate entry into the catalytic cycle without an induction period.

Part 2: Regioselectivity Mapping

When dealing with di-halogenated systems (e.g., 2,7-dichloro-1,8-naphthyridine), site selectivity is governed by the electrophilicity of the carbon center .

-

Position 2/7 (

to Nitrogen): Most electron-deficient due to inductive withdrawal (-I effect) and resonance. Reacts first . -

Position 3/6 (

to Nitrogen): Less activated. Reacts second . -

Position 4/5 (

to Nitrogen): Least reactive in nucleophilic displacement contexts, though steric factors can influence this in Suzuki couplings.

Visualization: Regioselectivity & Reaction Logic[1]

Caption: Sequential functionalization logic for symmetrical di-halogenated 1,8-naphthyridines. The C2 position is electronically activated for the first oxidative addition.

Part 3: Protocol A — Suzuki-Miyaura Coupling (C–C Bond)

Objective: Coupling of 2-chloro-1,8-naphthyridine with aryl boronic acids. Challenge: Boronic acid protodeboronation and hydrolysis of the chloronaphthyridine.

Materials

-

Substrate: 2-Chloro-1,8-naphthyridine (1.0 equiv)

-

Boronate: Aryl boronic acid (1.1–1.3 equiv) or Pinacol ester (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Why: The ferrocenyl backbone is robust and resists displacement by the naphthyridine nitrogens better than PPh3.

-

-

Base:

(2.0 equiv, 2M aqueous) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Why: Water is strictly required to activate the boronic acid (formation of the hydroxyboronate species).

-

Step-by-Step Methodology

-

Charge: To a reaction vial equipped with a stir bar, add the chloronaphthyridine, boronic acid, and base.

-

Solvent Addition: Add 1,4-Dioxane and Water.[1]

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under positive inert gas pressure. Cap the vial immediately.

-

Reaction: Heat to 80–90°C for 2–4 hours.

-

Monitoring: Check LCMS. If the starting chloride is consumed but the product yield is low (with significant dehalogenated naphthyridine), lower the temperature to 60°C and increase reaction time.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. The naphthyridine nitrogen can make the product stick to silica; add 1% Triethylamine to your eluent during purification.

Part 4: Protocol B — Buchwald-Hartwig Amination (C–N Bond)

Objective: Amination of 2-chloro-1,8-naphthyridine with primary/secondary amines. Challenge: High risk of catalyst poisoning by the substrate and the product.[2]

Materials

-

Substrate: 2-Chloro-1,8-naphthyridine (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst System:

-

Pre-catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

-

Why: These pre-catalysts contain the active Pd(0) species pre-ligated with a bulky biaryl phosphine. They activate rapidly at room temperature, preventing the naphthyridine from sequestering the palladium before the cycle begins.

-

-

Base:

(Sodium tert-butoxide) (1.5 equiv) or -

Solvent: Toluene or anhydrous 1,4-Dioxane.

Step-by-Step Methodology

-

Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills the active catalyst species in this cycle.

-

Charge: Add the halide, amine, and base inside a glovebox or under a strong stream of Nitrogen.

-

Catalyst Addition: Add the G3 Pre-catalyst last.

-

Solvent: Add anhydrous solvent (degassed).

-

Reaction:

-

For primary amines: Heat to 60°C .

-

For secondary/cyclic amines: Heat to 80–100°C .

-

Visual Check: The reaction should remain a clear dark orange/red. If a black precipitate (Pd-black) forms within 10 minutes, the catalyst has died. This indicates the ligand was not bulky enough or oxygen was present.

-

-

Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.

Part 5: Optimization Workflow (Decision Tree)

Use this logic flow to troubleshoot failed reactions.

Caption: Optimization decision tree for Suzuki coupling of naphthyridines. Distinguishes between catalyst death (poisoning) and side-reactions.

Part 6: Summary Data Table

| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) |

| Preferred Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | XPhos Pd G3 or BrettPhos Pd G3 |

| Ligand Type | Bidentate (dppf) | Bulky Biaryl Monophosphine |

| Solvent System | Dioxane / Water (4:1) | Toluene (Anhydrous) |

| Base | K₂CO₃ or K₃PO₄ | NaOtBu or Cs₂CO₃ |

| Temp Range | 60°C – 90°C | 60°C – 110°C |

| Critical Failure Mode | Hydrolysis of C-Cl bond | Catalyst coordination (Poisoning) |

References

-

Regioselectivity in Heterocycles

- Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-Dance Reactions—A Review. Chemical Society Reviews.

- Note: Establishes the electronic activ

-

Mechanistic Insight on Site-Selectivity

-

Buchwald-Hartwig Protocols

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4]

- Note: The authoritative source for selecting XPhos/BrettPhos for N-heterocycles.

-

-

General Naphthyridine Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Preparation of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine Intermediates

This Application Note provides a comprehensive, field-validated protocol for the preparation of 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., c-Met, SHP2) and infectious disease therapeutics.

The synthesis is designed for high regioselectivity and scalability, utilizing a Modified Skraup Cyclization followed by a Functional Group Interconversion (FGI) strategy.

Abstract & Strategic Overview

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, offering distinct hydrogen-bonding vectors compared to quinolines or isoquinolines. The 3-bromo-2-chloro-5-methyl substitution pattern is particularly valuable as it enables orthogonal functionalization:

-

C2-Chloro: Highly reactive towards nucleophilic aromatic substitution (

) with amines or alkoxides. -

C3-Bromo: Excellent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C5-Methyl: Provides steric bulk and potential for metabolic stability or further oxidation.

Retrosynthetic Analysis

The most robust route avoids the direct construction of the highly functionalized ring. Instead, we construct the parent 5-methyl-1,6-naphthyridine core and systematically introduce functionality via oxidation and electrophilic substitution.

-

Step 1 (Ring Construction): Skraup cyclization of 4-amino-2-methylpyridine.

-

Step 2 (Activation): N-Oxidation to activate the C2 position.

-

Step 3 (Functionalization): Rearrangement to the lactam (2-one) to direct bromination.

-

Step 4 (Halogenation): Regioselective bromination followed by dechlorinative aromatization.

Detailed Experimental Protocol

Phase 1: Construction of the 1,6-Naphthyridine Core

Objective: Synthesis of 5-methyl-1,6-naphthyridine from 4-amino-2-methylpyridine.

Mechanism: The Skraup reaction involves the in situ formation of acrolein from glycerol, conjugate addition of the amine, and acid-catalyzed cyclization. The presence of the methyl group at C2 (pyridine numbering) directs cyclization to C3, forming the 1,6-naphthyridine system with the methyl group ending up at position 5.

Protocol:

-

Reagents:

-

4-Amino-2-methylpyridine (1.0 eq, 108 g)

-

Glycerol (3.0 eq)

-

Sodium m-nitrobenzenesulfonate (1.2 eq) (Oxidant, safer than nitrobenzene)

-

Sulfuric acid (conc.

, 65% w/w in water) -

Boric acid (1.1 eq) (Moderator to reduce polymerization)

-

-

Procedure:

-

In a 2L reactor equipped with a mechanical stirrer and reflux condenser, dissolve 4-amino-2-methylpyridine and boric acid in sulfuric acid .

-

Add glycerol and sodium m-nitrobenzenesulfonate slowly to control the exotherm.

-

Heat the mixture to 135°C for 4 hours. Caution: Reaction is exothermic; monitor internal temperature.

-

Cool to 0°C and quench by pouring onto crushed ice (1 kg).

-

Basify to pH 10 with 50% NaOH solution.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layers over

, filter, and concentrate. -

Purification: Distillation under reduced pressure or flash chromatography (EtOAc/Hexane).

-

Checkpoint: Target product is a low-melting solid or oil. Confirm identity by

Phase 2: Activation and Lactam Formation

Objective: Conversion to 5-methyl-1,6-naphthyridin-2(1H)-one. Rationale: Direct halogenation of the aromatic ring is non-selective. Converting to the lactam (cyclic amide) activates the C3 position for precise bromination.

Step 2a: N-Oxidation

-

Dissolve 5-methyl-1,6-naphthyridine (1.0 eq) in DCM.

-

Add m-CPBA (1.2 eq) portion-wise at 0°C.

-

Stir at Room Temperature (RT) for 12 hours.

-

Wash with saturated

and sodium thiosulfate solution. -

Isolate 5-methyl-1,6-naphthyridine-1-oxide .

Step 2b: Rearrangement to Lactam

-

Suspend the N-oxide in Acetic Anhydride (

) (5.0 eq). -

Heat to reflux (140°C) for 2 hours. (Meisenheimer-type rearrangement).

-

Concentrate in vacuo to remove excess

. -

Hydrolyze the intermediate acetate by refluxing in 2N HCl for 1 hour.

-

Neutralize with

to precipitate 5-methyl-1,6-naphthyridin-2(1H)-one . -

Filter and dry the solid.[1]

Phase 3: Regioselective Halogenation

Objective: Introduction of Bromine at C3 and Chlorine at C2.

Step 3a: Bromination (C3) Mechanism: The 2-one (lactam) functionality directs electrophilic substitution to the alpha-position (C3).

-

Dissolve 5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq) in Glacial Acetic Acid .

-

Add Bromine (

) (1.05 eq) dropwise at RT. -

Heat to 60°C for 2 hours. A precipitate often forms.

-

Cool and pour into water. Filter the solid 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one .

-

Wash with water and dry.

Step 3b: Dechlorinative Aromatization (C2)

Mechanism:

-

Place 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq) in a round-bottom flask.

-

Add Phosphorus Oxychloride (

) (5.0 eq) (Solvent and reagent). -

Optional: Add catalytic DMF (3-5 drops) to form the Vilsmeier reagent in situ (accelerates reaction).

-

Reflux (105°C) for 3-5 hours. Monitor by TLC/LCMS.

-

Workup (Critical Safety Step):

-

Remove excess

by rotary evaporation (use a caustic trap). -

Dilute residue with DCM.

-

Pour slowly onto Ice/NaHCO3 mixture. Warning: Vigorous gas evolution.

-

Extract with DCM, dry, and concentrate.

-

-

Final Purification: Recrystallization from Ethanol or Column Chromatography (DCM/MeOH).

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Troubleshooting Tip |

| Skraup Exotherm | Maintain < 140°C | Use a dosing pump for glycerol addition; ensure efficient reflux cooling. |

| N-Oxidation Selectivity | N1 vs N6 | N1 is more nucleophilic. If N6-oxide forms, it will not rearrange to the 2-one. Keep temp < 25°C. |

| Bromination Control | Stoichiometry | Excess |

| POCl3 Quench | pH Control | Acidic quench can hydrolyze the C-Cl bond back to the lactam. Maintain pH > 7 during workup. |

Pathway Visualization

The following diagram illustrates the chemical logic and workflow for the synthesis.

Caption: Step-wise synthesis of this compound via the lactam intermediate.

References

-

Skraup Reaction on Aminopyridines

-

Synthesis of 1,6-Naphthyridin-2(1H)

- Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)

-

Chlorination with POCl3 (General Protocol)

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin

-

Chemical Data & Intermediates

- PubChem Compound Summary for 2-Bromo-5-chloro-3-methylpyridine (Analogous reactivity d

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Naphthyridine Synthesis

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of naphthyridine scaffolds. The inherent complexities of forming bicyclic heteroaromatic systems often lead to challenges in the crucial cyclization step. This resource provides in-depth, field-proven insights to diagnose and resolve common failures, moving beyond simple procedural lists to explain the underlying chemical principles governing success or failure.

Our troubleshooting philosophy is built on a systematic approach to problem-solving, grounded in a thorough understanding of reaction mechanisms. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Section 1: Low or No Yield of the Desired Naphthyridine Product

This is one of the most frequent challenges in naphthyridine synthesis. The root cause often lies in suboptimal reaction conditions, catalyst issues, or the nature of the starting materials.

Q1: My Friedländer synthesis is giving me a low yield or no product at all. What are the likely causes and how can I improve it?

The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of naphthyridine synthesis.[1][2] Low yields are a common frustration and can often be traced back to several key factors.

Causality and Troubleshooting:

-

Inadequate Catalyst Activity: The Friedländer reaction can be catalyzed by either acid or base.[2] If you are using a base, its strength is critical for the initial deprotonation of the α-methylene compound to form the enolate, which initiates the aldol-type condensation.

-

Solution: If using a weak base, consider switching to a stronger one. For example, the use of choline hydroxide in water has been shown to be highly effective, providing excellent yields.[3] In some cases, ionic liquids like [Bmmim][Im] can serve as both the catalyst and solvent, demonstrating strong basicity and leading to high product yields.[4][5] For acid-catalyzed reactions, ensure your acid is not being quenched by other basic functionalities in your starting materials.

-

-

Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and in mediating the reaction.

-

Solution: While traditional methods often use organic solvents, recent advancements have demonstrated that water can be an excellent solvent for the Friedländer synthesis, particularly when paired with a suitable catalyst like choline hydroxide.[3][6] This green chemistry approach can lead to high yields and simplified product isolation. For solvent-free conditions, grinding the reactants with a solid catalyst like CeCl₃·7H₂O at room temperature is a rapid and efficient alternative.[1]

-

-

Suboptimal Temperature: The condensation and subsequent cyclodehydration steps have different activation energy requirements.

-

Solution: If your reaction is sluggish at room temperature, gentle heating is often beneficial. A temperature of 50°C in a water bath is a good starting point for many Friedländer reactions.[3] However, excessive heat can lead to byproduct formation, so it's a parameter that should be carefully optimized.

-

A general troubleshooting workflow for a low-yielding Friedländer synthesis is outlined below:

Caption: Troubleshooting workflow for low yields in Friedländer synthesis.

Q2: My Conrad-Limpach synthesis of a naphthyridinone is failing during the thermal cyclization step. What's going wrong?

The Conrad-Limpach synthesis involves the condensation of an aminopyridine with a β-ketoester. The final, and often most challenging, step is a high-temperature thermal cyclization.[7]

Causality and Troubleshooting:

-

Insufficient Cyclization Temperature: This reaction requires significant thermal energy to overcome the activation barrier for the electrocyclic ring closure, which temporarily disrupts the aromaticity of the pyridine ring.

-

Solution: The choice of a high-boiling solvent is critical. Solvents with boiling points above 250°C generally give the best yields. While Dowtherm A is a traditional choice, less expensive and less odorous alternatives like 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol have been shown to be effective.[8]

-

Data Presentation: Solvent Effects on Conrad-Limpach Cyclization

| Solvent | Boiling Point (°C) | Approximate Yield (%) |

| Isobutyl Benzoate | 239 | ~50 |

| 2-Nitrotoluene | 222 | ~50 |

| 1,2,4-Trichlorobenzene | 214 | ~50 |

| 2,6-di-tert-butylphenol | 264 | ~65 |

| Dowtherm A | 257 | ~65 |

| Data adapted from a study on 4-hydroxyquinolone synthesis, which follows the same mechanistic principle.[8] |

Section 2: Formation of Byproducts and Impurities

The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum is a clear sign of side reactions. Identifying these byproducts is the first step to mitigating their formation.

Q3: My Skraup-Doebner-von Miller reaction is producing a lot of black tar and very little of my desired naphthyridine. How can I control this?

The Skraup-Doebner-von Miller synthesis and its variations are powerful for constructing the naphthyridine skeleton from an aminopyridine, but they are notoriously exothermic and prone to polymerization.[9][10] The reaction typically uses glycerol, which dehydrates in situ to the highly reactive acrolein, or other α,β-unsaturated carbonyl compounds.[9][11]

Causality and Troubleshooting:

-

Uncontrolled Exotherm and Acrolein Polymerization: The dehydration of glycerol to acrolein is highly exothermic, and the subsequent Michael addition and cyclization are also energetic processes. The acidic and high-temperature conditions can cause the acrolein intermediate to polymerize, leading to the formation of intractable tars.[12]

-

Solution 1: Moderating the Reaction: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic technique to tame the reaction's violence.[13] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the redox processes and extending the reaction over a longer period, thus preventing a dangerous runaway exotherm.[13] It is crucial to add the reagents in the correct order: the aminopyridine, glycerol, and ferrous sulfate should be well-mixed before the slow addition of sulfuric acid.[13]

-

Solution 2: Milder Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it can contribute to the reaction's vigor.[9] Arsenic acid has been reported as a less violent alternative.[9] Using milder oxidants like iodine can also help control the exotherm.[12]

-

Caption: Controlling the Skraup synthesis by moderating the acrolein formation.

Q4: I am observing byproducts in my base-catalyzed Friedländer synthesis. What are they likely to be and how can I identify them?

In a base-catalyzed Friedländer reaction, the primary side reaction is often the self-condensation of the ketone starting material.

Causality and Troubleshooting:

-

Self-Aldol Condensation: The basic conditions required to form the enolate from your ketone starting material can also promote its reaction with another molecule of the same ketone. This competes with the desired condensation with the 2-aminonicotinaldehyde.

-

Identification: The aldol self-condensation product will have a distinct NMR spectrum from your desired naphthyridine. For example, if you are using acetone, you would expect to see signals corresponding to diacetone alcohol or mesityl oxide. A detailed analysis of the 1H and 13C NMR of your crude product mixture, perhaps aided by 2D NMR techniques like COSY and HMBC, can help identify these species.[3][4]

-

Solution: To favor the desired reaction, you can use an excess of the more valuable 2-aminonicotinaldehyde or add the ketone slowly to the reaction mixture to keep its instantaneous concentration low. Alternatively, using a more reactive methylene compound (e.g., a β-ketoester) can outcompete the self-condensation pathway.

-

Section 3: Controlling Regioselectivity

When using unsymmetrical starting materials, the formation of more than one regioisomer is a common problem. Controlling where the cyclization occurs is key to an efficient synthesis.

Q5: My aza-Diels-Alder reaction is giving me a mixture of regioisomers. How can I improve the selectivity?

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing nitrogen-containing six-membered rings.[14] However, when both the azadiene and the dienophile are unsymmetrical, controlling the regiochemistry can be challenging.[15][16]

Causality and Troubleshooting:

-

Electronic Mismatch: The regioselectivity of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. The most electron-rich carbon of the diene preferentially reacts with the most electron-deficient carbon of the dienophile.[16]

-

Solution 1: Understanding Your Reactants: Draw the resonance structures for both your azadiene and dienophile to identify the most nucleophilic and electrophilic centers. This will predict the major regioisomer. If the electronic bias is weak, you may get a mixture of products.

-

Solution 2: Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance regioselectivity. The Lewis acid coordinates to the dienophile (or sometimes the azadiene), making it more electron-deficient and amplifying the electronic differences between the carbons of the double bond.[17][18][19] The choice of Lewis acid is important; bulkier Lewis acids can also influence stereoselectivity through steric effects.[20] Common Lewis acids used for this purpose include Yb(OTf)₃, AlCl₃, and BF₃·Et₂O.[18]

-

Caption: Lewis acid catalysis enhances regioselectivity in aza-Diels-Alder reactions.

Section 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: High-Yield Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from an environmentally benign method that provides excellent yields.[3]

Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

-

Deionized water

-

Ethyl acetate

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

-

To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq).

-

Add deionized water (1 mL) and acetone (1.5 mmol, 3.0 eq).

-

Add choline hydroxide (1 mol %).

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to 50°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

-

Once complete, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (e.g., 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary. Expected Yield: >95%.[3]

Characterization Data (2-Methyl-1,8-naphthyridine):

-

¹H NMR (400 MHz, CDCl₃): δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 8.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 8.0, 4.0 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 2.80 (s, 3H).[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6.[3]

Protocol 2: Moderated Skraup Synthesis of 1,5-Naphthyridine

This protocol incorporates a moderator to control the exothermic nature of the reaction.[13][21]

Materials:

-

3-Aminopyridine

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Nitrobenzene (as oxidizing agent and solvent)

-

Sodium hydroxide (NaOH) solution (for workup)

-

Chloroform (for extraction)

Procedure:

-

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield.

-

In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-aminopyridine (1.0 eq).

-

Add anhydrous glycerol (approx. 3.0 eq) and ferrous sulfate heptahydrate (approx. 0.1 eq).

-

Add nitrobenzene (approx. 1.5 eq).

-

Begin vigorous stirring to create a slurry.

-

Cool the flask in an ice-water bath.

-

Slowly and carefully add concentrated sulfuric acid (approx. 3.0 eq) via a dropping funnel, ensuring the internal temperature does not rise uncontrollably.

-

Once the addition is complete, slowly heat the mixture to reflux (typically around 130-150°C) and maintain for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Make the solution strongly basic by the slow addition of concentrated NaOH solution, ensuring the mixture remains cool.

-

Extract the basic aqueous solution with chloroform.

-

Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

References

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

-

Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-portal.org. [Link]

-

Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. [Link]

-

mechanismofactio00barn_0014.txt. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. ACS Publications. [Link]

-

Skraup reaction. chemeurope.com. [Link]

-

Skraup reaction. Wikipedia. [Link]

-

Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega. ACS Publications. [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

-

Lewis acid catalysis of asymmetric aza-Diels-Alder reaction a. ResearchGate. [Link]

-

Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. ResearchGate. [Link]

-

Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]

-

Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Facile Diels-Alder reactions with pyridines promoted by tungsten - PubMed. NIH. [Link]

-

Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

-

Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Skraup reaction. [Link]

-

Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

1 H-NMR and 13 C-NMR data of friedelin. | Download Scientific Diagram. ResearchGate. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

(PDF) Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity. ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts. [Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

-

. [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. Skraup_reaction [chemeurope.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Naphthyridine Coupling Optimization

Topic: Optimizing Palladium Catalysts for Naphthyridine Coupling Role: Senior Application Scientist, Technical Support Center

Status: Operational Ticket ID: NAPH-PD-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Naphthyridine Paradox"

Researchers frequently report stalled reactions or low yields when attempting cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on naphthyridine scaffolds. The core issue is not typically the oxidative addition into the C-Halogen bond, but rather catalyst sequestration .

Naphthyridines (especially 1,8- and 1,5-isomers) possess high-affinity nitrogen donors. These nitrogens can displace labile ligands on the palladium center, forming thermodynamically stable but catalytically inactive "off-cycle" complexes. To succeed, you must engineer a catalytic system where the ligand–metal interaction is sterically and electronically superior to the substrate–metal interaction.

Part 1: Strategic Catalyst Architecture

To overcome nitrogen coordination, we must move beyond standard "first-generation" catalysts (e.g., Pd(PPh3)4).

Ligand Selection: The "Steric Wall"

You need ligands that create a protective pocket around the Pd center, preventing the naphthyridine nitrogen from binding while allowing the C-X bond to access the metal.

| Ligand Class | Recommended Ligands | Why It Works | Best For |

| Dialkylbiaryl Phosphines (Buchwald) | XPhos, RuPhos, BrettPhos | Extremely bulky; prevents N-coordination; promotes reductive elimination. | Buchwald-Hartwig (C-N bonds), General Suzuki. |

| NHC (N-Heterocyclic Carbenes) | PEPPSI-IPr, Pd-NHC-G3 | Strong sigma-donation prevents ligand dissociation; steric bulk blocks substrate chelation. | Suzuki-Miyaura (C-C bonds), difficult aryl chlorides.[1][2] |

| Bisphosphines | Xantphos, BINAP | Wide bite angle favors reductive elimination; chelation effect resists displacement. | Specific C-N couplings; preventing isomerization. |

The Pre-Catalyst Advantage

Avoid generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ if possible. The induction period allows the naphthyridine to sequester the "naked" palladium before the ligand binds.

-

Recommendation: Use Pre-formed G3 or G4 Palladacycles (e.g., XPhos Pd G4). These release the active mono-ligated Pd(0) species only upon activation by base, ensuring the ligand is already attached when the catalytic cycle begins.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination (poisoning) by the naphthyridine substrate.

Caption: Figure 1. The "Off-Cycle Trap" (Red) shows where naphthyridine nitrogen atoms coordinate to Pd, removing it from the productive cycle (Blue). Bulky ligands prevent this pathway.

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Chloronaphthyridines

Designed to minimize protodeboronation and maximize turnover.

Reagents:

-

Substrate: 1.0 equiv (e.g., 4-chloro-1,7-naphthyridine)

-

Boronic Acid/Ester: 1.2 – 1.5 equiv

-

Catalyst: XPhos Pd G4 (1–3 mol%)

-

Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)

-

Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step:

-

Charge Solids: Add the naphthyridine, boronic ester, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen accelerates catalyst decomposition.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Activation: Add the aqueous K₃PO₄ solution. The color may change (often to a yellow/orange hue).

-

Temperature Ramp: Heat to 60°C initially. If conversion is slow after 1 hour, increase to 80–100°C.

-